In Silico Modeling of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals
In Silico Modeling of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical framework for the in silico evaluation of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid and its derivatives as potential therapeutic agents. We will navigate the computational drug discovery workflow, from initial target identification to predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The methodologies described herein are designed to be robust and self-validating, offering a scientifically rigorous approach to early-stage drug development.
Introduction: The Therapeutic Potential of the Quinolinone Scaffold
The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and antibacterial properties.[1] Specifically, derivatives of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid have shown promise, particularly as anticancer agents, through mechanisms that can include the inhibition of key signaling pathways involved in tumor growth and proliferation.[2][3]
The journey from a promising chemical entity to a viable drug candidate is long and fraught with attrition.[4] Computational, or in silico, methods offer a powerful means to de-risk and accelerate this process by providing early insights into a compound's potential efficacy and safety profile. This guide will delineate a practical, step-by-step computational workflow to explore the bioactivity of our lead molecule, 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid.
Section 1: Target Identification and Validation
The initial and most critical step in our computational analysis is the identification of relevant biological targets. Based on existing literature for quinolinone derivatives, promising targets in the context of oncology include receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are key regulators of angiogenesis and cell survival.[5][6]
For the purpose of this guide, we will focus on VEGFR-2 as our primary target. Overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a well-validated target for anticancer therapies.[7]
Section 2: Ligand and Target Preparation
Before any computational analysis can begin, both the ligand (our quinolinone derivative) and the target protein (VEGFR-2) must be meticulously prepared to ensure the accuracy of subsequent simulations.
Ligand Preparation
The three-dimensional structure of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid can be obtained from chemical databases such as PubChem.[8] The ligand structure must then be optimized to find its lowest energy conformation. This is typically achieved using quantum mechanical methods or molecular mechanics force fields. It is also crucial to correctly assign protonation states at physiological pH (7.4) and to determine the correct tautomeric form.
Target Preparation
A high-resolution crystal structure of the target protein is essential. The Protein Data Bank (PDB) is the primary repository for such structures. For our investigation of VEGFR-2, a suitable crystal structure would be one that is co-crystallized with a quinoline-like inhibitor, as this provides a validated binding pocket. A prime candidate is PDB ID: 4ASD .[9]
Experimental Protocol: Target Preparation
-
Download the PDB file: Obtain the crystal structure of VEGFR-2 (e.g., 4ASD) from the RCSB PDB database.
-
Remove non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added to the protein structure.
-
Assign protonation states: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH.
-
Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms.
Section 3: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10] This allows us to visualize the binding mode and estimate the binding affinity.
dot
Caption: A generalized workflow for molecular docking.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare ligand and receptor files: Convert the prepared ligand and receptor structures into the PDBQT format, which includes partial charges and atom types required by AutoDock.[11]
-
Define the binding site: Specify the coordinates for the grid box that encompasses the active site of VEGFR-2. This is typically centered on the location of the co-crystallized ligand in the original PDB structure.
-
Run AutoDock Vina: Execute the docking simulation. Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities.
-
Analyze the results: Visualize the top-ranked binding poses in a molecular modeling program. Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the VEGFR-2 active site.
A successful docking pose will typically show the quinolinone core making key interactions within the ATP-binding pocket of VEGFR-2, similar to other known inhibitors.
Section 4: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities.[12] A robust QSAR model can be used to predict the activity of novel, untested compounds.
dot
Caption: A generalized workflow for developing and validating a QSAR model.
To build a QSAR model for 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid derivatives as VEGFR-2 inhibitors, a dataset of structurally similar compounds with their corresponding experimentally determined IC50 values is required. Several studies provide such data for quinolinone and related heterocyclic inhibitors of VEGFR-2.[1][13][14][15][16]
| Compound ID | Structure | VEGFR-2 IC50 (µM) |
| 1 | 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid | (Hypothetical) 15.5 |
| 2 | Derivative with electron-donating group | (Hypothetical) 8.2 |
| 3 | Derivative with electron-withdrawing group | (Hypothetical) 25.1 |
| 4 | Derivative with modified acetic acid chain | (Hypothetical) 12.7 |
| 5 | Literature compound 4m | 3,4-dihydroquinolin-2(1H)-one analogue |
| 6 | Literature compound 11 | Piperazinylquinoxaline-based derivative |
| 7 | Literature compound 168i | Quinolone-3-carboxamide hybrid |
Experimental Protocol: QSAR Model Development
-
Data Curation: Compile a dataset of at least 20-30 quinolinone derivatives with their reported VEGFR-2 IC50 values. Convert IC50 values to pIC50 (-logIC50) for a more linear relationship with the descriptors.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional, and quantum-chemical).
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.
-
Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the descriptors of the training set with their pIC50 values.
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness (q² > 0.5 is generally considered good).
-
External Validation: Use the developed model to predict the pIC50 values of the test set compounds and calculate the predictive R² (R²_pred > 0.6 is desirable).[12][17]
-
A validated QSAR model can then be used to predict the VEGFR-2 inhibitory activity of novel derivatives of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid, guiding the synthesis of more potent analogues.
Section 5: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the binding pose over time.[18]
dot
Caption: A typical workflow for a protein-ligand molecular dynamics simulation.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Start with the best-ranked docked pose of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid in the VEGFR-2 active site.
-
Generate a topology and parameter file for the ligand, for instance using the CHARMM General Force Field (CGenFF).[19]
-
Place the protein-ligand complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P).
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein over the course of the simulation.
-
A stable MD simulation, characterized by a low and converging RMSD for the ligand, provides strong evidence for a stable binding mode.
Section 6: ADMET Prediction
Early assessment of a compound's ADMET properties is crucial for avoiding late-stage failures in drug development.[22] Numerous in silico tools are available to predict these properties.[23]
Key ADMET Properties and Desirable Ranges for Oral Drug Candidates:
| Property | Description | Desirable Range/Value |
| Molecular Weight (MW) | Size of the molecule | < 500 g/mol |
| LogP | Lipophilicity | -0.4 to +5.6 |
| Hydrogen Bond Donors (HBD) | Number of donor atoms (e.g., OH, NH) | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of acceptor atoms (e.g., O, N) | ≤ 10 |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | < 140 Ų |
| Aqueous Solubility (LogS) | Solubility in water | > -4 |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the brain | BBB- (for non-CNS targets) |
| CYP450 Inhibition | Potential for drug-drug interactions | Non-inhibitor |
| Hepatotoxicity | Potential to cause liver damage | Low risk |
| Ames Mutagenicity | Potential to cause DNA mutations | Non-mutagenic |
References for ranges:[3][5][24][25]
Experimental Protocol: In Silico ADMET Prediction
-
Select a prediction tool: Utilize a web-based server or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).
-
Input the ligand structure: Provide the 2D or 3D structure of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid.
-
Run the prediction: The tool will calculate a range of physicochemical and pharmacokinetic properties.
-
Analyze the results: Compare the predicted values against the desirable ranges for oral drug candidates. Identify any potential liabilities that may need to be addressed through chemical modification.
Conclusion
This in-depth technical guide has outlined a comprehensive in silico workflow for evaluating the bioactivity of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. By systematically applying molecular docking, QSAR modeling, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this and other quinolinone derivatives. This computational approach, when integrated with experimental validation, provides a robust and efficient strategy for accelerating the discovery and development of novel drug candidates.
References
-
Abdel-Maksoud, M. S., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]
-
Al-Ostath, A., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-one Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 17(2), 233. [Link]
-
Ali, H. I., et al. (2023). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 28(19), 6925. [Link]
-
El-Sayed, M. A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6798. [Link]
-
Ferreira, L. G., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(22), 7999. [Link]
-
Hassan, A. A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. ResearchGate. [Link]
-
Hassan, A. A., et al. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. Helda - University of Helsinki. [Link]
-
Jadhav, S. B., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]
-
Li, J., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. MedChemComm, 9(6), 1054-1058. [Link]
-
Patel, R. V., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 9, S654-S664. [Link]
-
Vanommeslaeghe, K., et al. (2010). CHARMM general force field (CGenFF): a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
-
Patel, R. V., et al. (2013). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. ResearchGate. [Link]
-
Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Journal of Medicinal Chemistry, 66(15), 10291-10303. [Link]
-
RCSB PDB. (n.d.). 4ASD: Crystal structure of the VEGFR2 kinase domain in complex with a quinoline inhibitor. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
-
Ding, H., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 1-13. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. GROMACS Tutorials. [Link]
-
PubChem. (n.d.). 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
Brooks, B. R., et al. (2009). CHARMM: the biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]
-
RCSB PDB. (n.d.). 4GG5: Crystal structure of CMET in complex with novel inhibitor. [Link]
-
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68. [Link]
-
Panda, P. (2022, November 26). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]
-
Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. Nature chemistry, 4(2), 90-98. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
-
El-Damasy, D. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][13][26]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113534. [Link]
-
Kumar, A., et al. (2022). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. [Link]
-
Zhao, L., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 38. [Link]
-
Cui, J., et al. (2011). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & medicinal chemistry letters, 21(18), 5493-5497. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Slideshare. (2017, November 28). Physicochemical properties of drug. [Link]
-
O'Connor, M., & Kovacs, J. (2012). New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. Soft Matter, 8(37), 9635-9646. [Link]
-
Jadhav, S. B., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]
-
Williams, T. O., et al. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. BMC pharmacology & toxicology, 16(1), 1-13. [Link]
-
Kumar, A., et al. (2022). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Frontier in Medical and Health Research. [Link]
-
RCSB PDB. (n.d.). 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. [Link]
-
Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois Urbana-Champaign. [Link]
-
ResearchGate. (n.d.). General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib. [Link]
-
DrugPatentWatch. (2024, May 22). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. [Link]
-
Heca Sentra Analitika. (2024). Interpretable Machine Learning QSAR Models for Classification and Screening of VEGFR-2 Inhibitors in Anticancer Drug Discovery. [Link]
-
ResearchGate. (n.d.). New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. [Link]
-
Slideshare. (2022, December 1). In Silico methods for ADMET prediction of new molecules. [Link]
-
RCSB PDB. (n.d.). 1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. [Link]
-
Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]
-
BioExcel Building Blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
-
Ding, H., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. PubMed. [Link]
-
RCSB PDB. (n.d.). 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. [Link]
-
Malik, A., & Kamble, S. (2023). physicochemical property of drug molecules with respect to drug actions. Journal of Biological Innovation, 12(1), 208-212. [Link]
-
Di Pierro, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. d-nb.info [d-nb.info]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein-Ligand Complex [mdtutorials.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jbino.com [jbino.com]
- 26. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
